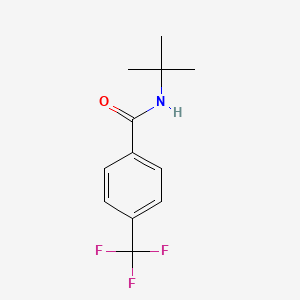

N-tert-butyl-4-(trifluoromethyl)benzamide

CAS No.: 91888-96-9

Cat. No.: VC2028435

Molecular Formula: C12H14F3NO

Molecular Weight: 245.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91888-96-9 |

|---|---|

| Molecular Formula | C12H14F3NO |

| Molecular Weight | 245.24 g/mol |

| IUPAC Name | N-tert-butyl-4-(trifluoromethyl)benzamide |

| Standard InChI | InChI=1S/C12H14F3NO/c1-11(2,3)16-10(17)8-4-6-9(7-5-8)12(13,14)15/h4-7H,1-3H3,(H,16,17) |

| Standard InChI Key | UFTLWFJGHNRZBT-UHFFFAOYSA-N |

| SMILES | CC(C)(C)NC(=O)C1=CC=C(C=C1)C(F)(F)F |

| Canonical SMILES | CC(C)(C)NC(=O)C1=CC=C(C=C1)C(F)(F)F |

Introduction

Physical and Chemical Properties

N-tert-Butyl-4-(trifluoromethyl)benzamide possesses distinctive physical and chemical properties that are important for understanding its behavior in various applications. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of N-tert-Butyl-4-(trifluoromethyl)benzamide

The compound exists as a white solid at room temperature with a relatively high melting point of 136.09°C . This high melting point is characteristic of compounds with strong intermolecular hydrogen bonding networks, which is expected for amides. The predicted boiling point of 311.5±42.0°C suggests that the compound has low volatility under normal conditions .

The presence of the trifluoromethyl group (-CF₃) at the para position increases the lipophilicity of the compound compared to non-fluorinated analogues, making it more soluble in organic solvents and less soluble in water. This property is particularly important for applications in medicinal chemistry where lipophilicity can influence drug absorption and distribution.

Spectroscopic Characterization

Spectroscopic characterization provides crucial structural information about N-tert-butyl-4-(trifluoromethyl)benzamide. Various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), have been used to elucidate its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of N-tert-butyl-4-(trifluoromethyl)benzamide (400 MHz, CDCl₃) displays characteristic signals that confirm its structure:

-

7.81 and 7.64 ppm (AA'BB' system, 4H, aromatic protons)

-

6.01 ppm (broad singlet, 1H, NH)

The ¹³C NMR spectrum (400 MHz, CDCl₃) shows:

-

165.8 ppm (carbonyl carbon)

-

139.3 ppm (aromatic carbon)

-

132.9 ppm (quartet, ²J(C-F) = 33 Hz, aromatic carbon attached to CF₃)

-

127.3 ppm (aromatic carbon)

-

125.6 ppm (quartet, ³J(C-F) = 4 Hz, aromatic carbon)

-

125.2 ppm (aromatic carbon)

-

123.8 ppm (quartet, ¹J(C-F) = 273 Hz, CF₃ carbon)

-

52.1 ppm (quaternary carbon of tert-butyl group)

The multiplicity patterns observed in the ¹³C NMR spectrum, particularly the quartets, are characteristic of carbon atoms coupled to fluorine nuclei, confirming the presence of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of N-tert-butyl-4-(trifluoromethyl)benzamide shows characteristic absorption bands:

These bands confirm the presence of the amide functional group in the compound.

Mass Spectrometry

Mass spectrometric analysis provides information about the molecular weight and fragmentation pattern of the compound:

-

m/z 245 (M⁺, 8%, molecular ion)

-

m/z 230 (15%, loss of methyl group)

-

m/z 190 (20%)

-

m/z 173 (100%, base peak)

The molecular ion peak at m/z 245 confirms the molecular weight of the compound, while the fragmentation pattern provides further structural confirmation.

Elemental Analysis

Elemental analysis results for C₁₂H₁₄F₃NO:

These results confirm the empirical formula of the compound.

Synthesis Methods

Several synthetic routes can be employed to prepare N-tert-butyl-4-(trifluoromethyl)benzamide. These methods typically involve the formation of an amide bond between a tert-butylamine and a 4-(trifluoromethyl)benzoyl derivative or the conversion of 4-(trifluoromethyl)benzonitrile to the corresponding amide.

Synthesis from 4-(Trifluoromethyl)benzoic Acid Derivatives

One common approach involves the reaction of 4-(trifluoromethyl)benzoic acid or its derivatives with tert-butylamine using various coupling agents. This method is part of the general condensation reactions used to synthesize N-tert-butyl amides, as described in the literature .

The reaction typically proceeds as follows:

-

Activation of 4-(trifluoromethyl)benzoic acid using coupling agents such as 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt)

-

Reaction of the activated acid with tert-butylamine to form the amide bond

Synthesis from 4-(Trifluoromethyl)benzonitrile

Another approach involves the conversion of 4-(trifluoromethyl)benzonitrile (also known as Trifluoro-p-tolunitrile) to the corresponding amide through a modified Ritter reaction using di-tert-butyl dicarbonate (Boc₂O) as the tert-butyl source in the presence of a suitable catalyst.

Cu(OTf)₂ has been reported as an effective catalyst for the synthesis of N-tert-butyl amides from nitriles and di-tert-butyl dicarbonate under mild conditions . This method offers several advantages:

-

Reaction occurs at room temperature

-

Solvent-free conditions

-

Simple post-treatment

-

High yields

The reaction typically yields N-tert-butyl-4-(trifluoromethyl)benzamide in moderate yields (around 35%) , though optimized conditions with appropriate catalysts can improve the yield significantly.

Applications and Significance

N-tert-butyl-4-(trifluoromethyl)benzamide has several potential applications due to its structural features and properties:

Chemical Intermediate

The compound can serve as a valuable intermediate in organic synthesis due to its multiple functional groups that can undergo various transformations:

-

The amide group can be reduced to an amine or dehydrated to a nitrile

-

The trifluoromethyl group can participate in various coupling reactions

-

The tert-butyl group can be cleaved under acidic conditions

Research Applications

In research settings, N-tert-butyl-4-(trifluoromethyl)benzamide can be used as:

-

A model compound for studying the effects of fluorine substitution on molecular properties

-

A standard for spectroscopic studies

-

A probe for investigating reaction mechanisms

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume